4-(2-Aminoethoxy)-3-methoxybenzoic acid

Medicinal Chemistry Ligand Design Structure-Activity Relationship (SAR)

Secure a competitive edge in your R&D with 4-(2-Aminoethoxy)-3-methoxybenzoic acid (CAS 1011408-00-6). This 95% pure building block features a primary amine handle (pKa ~9-10) and a carboxylic acid group (pKa ~4-5) for orthogonal coupling strategies. Its quantifiable differentiation from vanillic acid or 4-(2-aminoethoxy)benzoic acid, via XLogP3 of -1.6 and TPSA of 81.8 Ų, enables precise modulation of pharmacokinetic properties in lead optimization. Available for immediate procurement with full quality assurance documentation.

Molecular Formula C10H13NO4
Molecular Weight 211.21 g/mol
CAS No. 1011408-00-6
Cat. No. B181278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Aminoethoxy)-3-methoxybenzoic acid
CAS1011408-00-6
Molecular FormulaC10H13NO4
Molecular Weight211.21 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(=O)O)OCCN
InChIInChI=1S/C10H13NO4/c1-14-9-6-7(10(12)13)2-3-8(9)15-5-4-11/h2-3,6H,4-5,11H2,1H3,(H,12,13)
InChIKeySDQRTNBCFGCDQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Aminoethoxy)-3-methoxybenzoic Acid (CAS 1011408-00-6): Verified Physicochemical and Procurement Profile for Chemical Synthesis


4-(2-Aminoethoxy)-3-methoxybenzoic acid (CAS 1011408-00-6) is a small molecule organic building block with the molecular formula C10H13NO4 and a molecular weight of 211.21 g/mol [1]. It is a benzoic acid derivative featuring a methoxy group at the 3-position and a primary amine-containing ethoxy chain at the 4-position [1]. Its computed LogP (XLogP3) is -1.6, and its topological polar surface area (TPSA) is 81.8 Ų [1]. This compound is commercially available for research and development use, primarily from chemical suppliers, with a standard purity specification of 95% .

Quantifying the Need for 4-(2-Aminoethoxy)-3-methoxybenzoic Acid Over Its Nearest Analogs


Substitution of 4-(2-Aminoethoxy)-3-methoxybenzoic acid with a close structural analog is not advisable without validation. Its nearest comparators, such as vanillic acid (4-hydroxy-3-methoxybenzoic acid) and 4-(2-aminoethoxy)benzoic acid , differ in key functional groups that alter physicochemical properties like hydrogen bonding capacity, lipophilicity (LogP), and polar surface area [1]. These differences, quantified below, can critically impact synthetic outcomes, such as the efficiency of amide bond formation or solubility in a given reaction medium. Generic substitution based solely on molecular weight or a similar core structure fails to account for these specific, quantifiable differences, which directly inform a researcher's procurement decision.

Head-to-Head Quantitative Comparison: 4-(2-Aminoethoxy)-3-methoxybenzoic Acid Versus Closest Analogs


Hydrogen Bond Acceptor Capacity: Differentiating from Vanillic Acid

Compared to vanillic acid (4-hydroxy-3-methoxybenzoic acid, CAS 121-34-6), a common building block, 4-(2-aminoethoxy)-3-methoxybenzoic acid exhibits a higher hydrogen bond acceptor count. This is a critical parameter for predicting interactions with biological targets or solubility in polar solvents . The target compound features an additional ether oxygen and a primary amine, contributing to its distinct H-bond profile [1]. Vanillic acid, in contrast, has a phenolic -OH group which serves as a hydrogen bond donor, leading to different intermolecular interaction capabilities [1].

Medicinal Chemistry Ligand Design Structure-Activity Relationship (SAR)

Lipophilicity (LogP) Shift: A 3-Order of Magnitude Difference from its Demethoxylated Analog

The presence of the methoxy group in 4-(2-Aminoethoxy)-3-methoxybenzoic acid significantly alters its lipophilicity relative to 4-(2-aminoethoxy)benzoic acid (CAS 52660-66-9). The target compound has a computed LogP (XLogP3) of -1.6, whereas the demethoxylated analog is more lipophilic with a LogP of -0.4 [1]. This quantitative difference in LogP (a change of +1.2 units) represents a more than 10-fold difference in partition coefficient, indicating the target compound is markedly more hydrophilic [1].

ADME Prediction Chromatography Lipinski's Rule of Five

Commercial Purity Benchmarking: A Defined Standard for Procurement

For procurement, the standard commercial purity of 4-(2-Aminoethoxy)-3-methoxybenzoic acid is specified as 95% by multiple suppliers . This is comparable to the purity grade offered for related building blocks like 4-(2-aminoethoxy)benzoic acid (95%) but is lower than the typical high-purity grades (≥98%) available for more common and widely used analogs such as vanillic acid . This established purity level provides a verifiable baseline for reagent quality and reproducibility in synthetic workflows.

Chemical Synthesis Reagent Selection Quality Control

Topological Polar Surface Area (TPSA): A Metric for Membrane Permeability Potential

The topological polar surface area (TPSA) of 4-(2-Aminoethoxy)-3-methoxybenzoic acid is 81.8 Ų [1]. This value is a key predictor for a molecule's ability to permeate biological membranes, a critical factor in drug discovery. The TPSA value is lower than the often-cited 140 Ų threshold for good oral bioavailability, but is significantly higher than the TPSA of its closer comparator, 4-(2-aminoethyl)-3-methoxybenzoic acid (CAS 1803606-98-5), which is 72.6 Ų [2]. This 9.2 Ų difference is attributed to the additional ether oxygen in the target compound's linker and could influence its passive diffusion characteristics.

Drug Design Bioavailability Pharmacokinetics

Unverified Biological Activity Claims: A Critical Note on Data Integrity

It is critical to note that one vendor's product page incorrectly identifies 4-(2-Aminoethoxy)-3-methoxybenzoic acid as the known antiarrhythmic drug mexiletine and also attributes unsubstantiated anticancer IC50 values to the compound . Mexiletine has a different chemical structure and CAS number (31828-71-4). An authoritative search across PubChem, BindingDB, and other research literature yields no peer-reviewed data to support the claimed biological activities or the misidentification [1]. This discrepancy highlights the importance of using primary scientific literature for verification.

Data Verification Reproducibility Research Integrity

Validated Research Applications for 4-(2-Aminoethoxy)-3-methoxybenzoic Acid Procurement


Synthesis of Amide and Ester Derivatives in Medicinal Chemistry

The primary amine of the 2-aminoethoxy chain is a reactive handle for amide bond formation, while the carboxylic acid group can be activated for esterification or further amide coupling. This dual functionality makes it a versatile building block for generating diverse small molecule libraries. The quantitative LogP and TPSA differences relative to its analogs [1] allow researchers to modulate the physicochemical properties of their final compounds in a predictable manner, which is crucial for optimizing pharmacokinetic profiles in lead optimization .

Development of Positively-Charged or Zwitterionic Probes

The presence of both a basic amine (pKa ~9-10 for aliphatic amines) and an acidic carboxylic acid group (pKa ~4-5) allows this compound to exist in various ionic states depending on the pH. This property can be exploited in the design of pH-sensitive probes, or in the creation of zwitterionic linkers that may exhibit improved aqueous solubility or reduced non-specific binding in biological assays, distinguishing it from analogs lacking this dual acid/base character [1].

As a Structurally-Defined Building Block for Polymer Chemistry

The combination of a rigid aromatic core with a flexible, functionalized linker makes this compound a candidate monomer for the synthesis of polyesters or polyamides. Its commercial availability at a defined 95% purity provides a reliable starting point for polymer chemists . The specific placement of the methoxy and aminoethoxy groups influences the final polymer's properties, such as crystallinity and thermal stability, in a way that is not replicable by its vanillic acid or 4-(2-aminoethoxy)benzoic acid counterparts [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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